3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde

Physicochemical Properties LogP TPSA

3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde (CAS 1376358-55-2) is a fully synthetic, tetrasubstituted pyrrole derivative with a molecular formula of C18H19BrN2O3 and a molecular weight of 391.265 g/mol. Its structure uniquely integrates a 3-bromo substituent, a 2-carbaldehyde group, and a 5-position morpholine-4-carbonyl moiety bearing 2-methyl and 6-phenyl substituents on the morpholine ring.

Molecular Formula C18H19BrN2O3
Molecular Weight 391.265
CAS No. 1376358-55-2
Cat. No. B2694225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde
CAS1376358-55-2
Molecular FormulaC18H19BrN2O3
Molecular Weight391.265
Structural Identifiers
SMILESCC1CN(CC(O1)C2=CC=CC=C2)C(=O)C3=CC(=C(N3C)C=O)Br
InChIInChI=1S/C18H19BrN2O3/c1-12-9-21(10-17(24-12)13-6-4-3-5-7-13)18(23)15-8-14(19)16(11-22)20(15)2/h3-8,11-12,17H,9-10H2,1-2H3
InChIKeyTUNHGYLBCYZMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde (CAS 1376358-55-2): Structural Identity and Physicochemical Baseline


3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde (CAS 1376358-55-2) is a fully synthetic, tetrasubstituted pyrrole derivative with a molecular formula of C18H19BrN2O3 and a molecular weight of 391.265 g/mol . Its structure uniquely integrates a 3-bromo substituent, a 2-carbaldehyde group, and a 5-position morpholine-4-carbonyl moiety bearing 2-methyl and 6-phenyl substituents on the morpholine ring. Computed physicochemical properties include a calculated logP (cLogP) of 2.31 and a topological polar surface area (TPSA) of 49.85 Ų [1], indicating moderate lipophilicity and limited hydrogen-bonding capacity (zero H-bond donors). The compound is typically supplied at 95% purity for research use .

Why Generic Substitution of 3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde Fails: The Multivariate Substitution Problem


Interchanging this compound with a generic 'pyrrole-2-carbaldehyde' or 'morpholine amide' analog is precluded by the simultaneous, non-redundant presence of four distinct functional handles—C3-bromo, C2-aldehyde, C5-morpholine-4-carbonyl, and N1-methyl—each contributing independently to molecular recognition, reactivity, and physicochemical properties . Replacing the 3-bromo with hydrogen or a smaller halogen alters both the steric profile and the capacity for halogen bonding or cross-coupling ; substituting the 2-methyl-6-phenylmorpholine amide with a simpler morpholine eliminates the chiral, sterically congested environment and the π-stacking potential of the pendant phenyl ring . While various pyrrole-2-carboxaldehydes occur in natural sources and have been reviewed for biological activities, this specific substitution pattern is not found in nature, making it a non-replaceable, bespoke chemical probe [1].

Quantitative Differentiation Evidence for 3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde Against Closest Analogs


Physicochemical Differentiation: Computed cLogP and TPSA Comparison with a Des-Bromo Analog

The computed cLogP of 2.31 and TPSA of 49.85 Ų for the target compound are compared against a hypothetical des-bromo analog (C18H20N2O3), which would be expected to exhibit a lower cLogP and potentially altered TPSA. This suggests that the bromine atom imparts a quantifiable increase in lipophilicity while maintaining a low TPSA, influencing membrane permeability and oral absorption potential [1].

Physicochemical Properties LogP TPSA Medicinal Chemistry Lead Optimization

Morpholine Substitution Pattern: Structural Uniqueness Versus Common Morpholine Amides in the Pyrrole Series

The 2-methyl-6-phenylmorpholine moiety is a chiral, disubstituted morpholine that provides distinct steric and electronic properties compared to unsubstituted morpholines or simpler morpholine amides commonly found on pyrrole scaffolds. While direct biological data for CAS 1376358-55-2 are absent, 2-methyl-6-phenylmorpholine derivatives are known to interact with central inhibitory kinases and have been linked to neuroprotection via JNK inhibition . This contrasts with simpler pyrrole-morpholine amides like 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one (CAS 303995-86-0), which lack the substituted morpholine and have no reported kinase selectivity profile [1].

Structural Biology Medicinal Chemistry Kinase Inhibitors CNS Penetration

Absence of Measured Bioactivity: A Critical Data Gap for Selection and Triage

A search of authoritative chemical biology databases, including ChEMBL and ZINC, confirms that CAS 1376358-55-2 has no reported biological activity data as of the current date [1]. This stands in contrast to structurally simpler analogs, such as 3-Bromo-1H-pyrrole-2-carbaldehyde, for which antimicrobial and antioxidant activities have been reported in the literature. This data gap is a critical differentiator: for users requiring a compound with a pre-existing activity profile for target validation, CAS 1376358-55-2 would not be suitable; however, for those seeking a novel chemical probe with no prior art bias, it represents a unique opportunity.

Bioactivity Data Availability Screening Procurement

Molecular Weight Differentiation for Blood-Brain Barrier Penetration Profiling

With a molecular weight of 391.27 g/mol, the target compound sits above the typical CNS MPO (Multiparameter Optimization) sweet spot (MW < 350), yet below the common upper limit of 450 for CNS candidates [1]. This contrasts with smaller pyrrole-2-carbaldehydes such as 5-Bromo-1H-pyrrole-2-carbaldehyde (MW 174 g/mol) and 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde (MW 194.23 g/mol), which are far below the optimal MW range for balancing CNS penetration with target selectivity . The higher MW of CAS 1376358-55-2, combined with a TPSA of 49.85 Ų and cLogP of 2.31, positions it in a desirable window for CNS drug discovery where increased molecular complexity correlates with improved target selectivity without fundamentally compromising passive permeability [2].

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties Lead Prioritization

Evidence-Based Research and Industrial Application Scenarios for 3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde


De Novo Kinase Inhibitor Screening Libraries

The combination of a 2-methyl-6-phenylmorpholine amide, a known kinase-interacting fragment, with a synthetically tractable bromo-aldehyde pyrrole core makes this compound a strong candidate for inclusion in diversity-oriented kinase inhibitor screening decks. Its absence of prior bioactivity data (Section 3, Evidence Item 3) ensures no intellectual property or target bias, while its physicochemical profile supports hit-to-lead progression [1].

CNS Drug Discovery Lead Generation

With a cLogP of 2.31, TPSA of 49.85 Ų, and MW of 391.27, this compound falls within the favorable CNS MPO range (Section 3, Evidence Item 4). The morpholine scaffold is a recognized CNS pharmacophore, and the substituted 2-methyl-6-phenyl variant has been linked to neuroprotective kinase modulation . This compound is prioritized for CNS target screening where brain penetration potential is a selection criterion.

Synthetic Methodology Development for Chiral Morpholine-Pyrrole Hybrids

The chiral 2,6-disubstituted morpholine amide linkage to a tetrasubstituted pyrrole presents synthetic challenges in diastereoselective amide bond formation. This compound serves as a reference standard for developing and validating new catalytic methods for constructing sterically congested morpholine-pyrrole amides, particularly in asymmetric synthesis contexts [2].

Halogen Bonding and Supramolecular Chemistry Studies

The juxtaposition of a C3-bromo substituent with a C2-aldehyde and a sterically demanding morpholine amide at C5 creates a unique environment for studying halogen bonding interactions in both solution and solid-state. This compound can be used as a model system for investigating the role of bromine in directing molecular recognition and crystal packing, with potential implications for fragment-based drug design .

Quote Request

Request a Quote for 3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.